molecular formula C17H21BrN2O3 B2560697 1-(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one CAS No. 890602-15-0

1-(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one

Cat. No.: B2560697
CAS No.: 890602-15-0
M. Wt: 381.27
InChI Key: RWQMNXRRBPKQRG-UHFFFAOYSA-N
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Description

1-(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is a chemical compound provided for research and development purposes. It is identified by CAS Number 890602-15-0 and has a molecular formula of C17H21BrN2O3 with a molecular weight of 381.26 g/mol . This compound features a complex structure that incorporates a bromo-dimethylpyrazole group, suggesting potential as a valuable intermediate in organic synthesis and medicinal chemistry research . Pyrazole-containing compounds are a significant area of study in scientific research due to their diverse biological activities and presence in various pharmacologically active molecules . This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. All information presented is for informational purposes only. The specific mechanisms of action, applications, and research value for this compound are areas for further scientific investigation.

Properties

IUPAC Name

1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-4-16(22)13-5-7-15(8-6-13)23-10-14(21)9-20-12(3)17(18)11(2)19-20/h5-8,14,21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQMNXRRBPKQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=C(C(=N2)C)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is a derivative of pyrazolone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C18H22BrN3O3C_{18}H_{22}BrN_{3}O_{3} and a molar mass of approximately 396.29 g/mol. The presence of the bromo group and pyrazolone ring contributes to its unique biological properties.

Biological Activity Overview

Research indicates that pyrazolone derivatives exhibit a range of biological activities, including:

  • Antibacterial Activity : Several studies have reported that pyrazolone derivatives possess significant antibacterial properties against various strains of bacteria.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.
  • Anti-inflammatory Effects : Pyrazolone derivatives are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antioxidant Properties : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound can influence various signaling pathways associated with cell survival and proliferation.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of pyrazolone derivatives. The study found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of pyrazolone derivatives. In vitro assays demonstrated that the compound could effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating conditions like rheumatoid arthritis.

Antioxidant Properties

A comparative study evaluated the antioxidant activity of various pyrazolone derivatives using DPPH and ABTS assays. Results indicated that this compound exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .

Data Summary Table

Biological ActivityObservationsReference
AntibacterialSignificant inhibition against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 production
AntioxidantHigh DPPH scavenging activity

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. The bromo-substituted pyrazole structure is known for its role in developing anti-inflammatory and analgesic agents. Recent studies have indicated that derivatives of pyrazole can inhibit various enzymes and receptors, making them suitable candidates for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that exhibited significant anti-inflammatory activity in animal models. These compounds were designed to target inflammatory pathways, suggesting that similar modifications to the compound could yield beneficial therapeutic agents .

Agricultural Chemistry

The compound's structural features may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The pyrazole ring is often associated with compounds that exhibit herbicidal properties.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameStructureHerbicidal Activity
Compound AStructure AEffective against broadleaf weeds
Compound BStructure BModerate activity on grass species
1-(4-(3-(4-bromo...Structure of the compoundPotential activity pending further testing

Material Science

In material science, compounds containing pyrazole groups have been explored for their luminescent properties and as precursors for advanced materials. The ability to modify the electronic properties through substitution patterns makes these compounds valuable for developing new materials with specific optical or electronic characteristics.

Case Study : Research involving luminescent covalent-organic polymers derived from pyrazole derivatives demonstrated their effectiveness in detecting nitroaromatic explosives. The incorporation of the compound into polymer matrices could enhance sensitivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Propanone Moieties

(a) 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
  • Structure : Contains a dihydropyrazole ring with 4-chlorophenyl and 4-isopropylphenyl substituents, linked to propan-1-one.
  • Molecular Weight : 354.86 g/mol (C₂₁H₂₃ClN₂O ) .
  • Key Differences: Lacks the brominated pyrazole and hydroxylated propoxy chain.
  • Biological Activity : Pyrazoline derivatives like this exhibit antimicrobial, anticancer, and antioxidant properties .
(b) 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)propan-1-one
  • Structure: Features a 4-chloro-3,5-dimethylpyrazole linked via a propanone to a 4-chlorophenyl group.
  • Molecular Weight : 297.18 g/mol (C₁₄H₁₄Cl₂N₂O ) .
  • Key Differences: Replaces bromine with chlorine and omits the hydroxylated propoxy chain.
(c) 3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
  • Structure: Combines pyrazole, thiazole, and aniline moieties with a propanone linker.
  • Biological Activity : Demonstrates antibacterial and antifungal activity against multidrug-resistant pathogens .
  • Key Differences : The thiazole and aniline groups introduce additional π-π stacking and hydrogen-bonding capabilities absent in the target compound.

Physicochemical and Electronic Properties

Compound Name Substituents (Pyrazole/Propanone) Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
Target Compound 4-Br, 3,5-diMe, 2-hydroxypropoxy 409.29 ~3.2 ~0.15 (DMSO) Br, OH, ketone
1-{3-(4-Cl-Ph)-5-[4-(iPr)Ph]-dihydropyrazolyl}propan-1-one 4-Cl, dihydropyrazole 354.86 ~4.1 ~0.10 (DMSO) Cl, ketone
3-(4-Cl-3,5-diMe-pyrazolyl)-1-(4-Cl-Ph)propan-1-one 4-Cl, 3,5-diMe 297.18 ~3.8 ~0.20 (DMSO) Cl, ketone
3-(Thiazolyl-anilino)-1-(3,5-diMe-pyrazolyl)propan-1-one Thiazole, aniline 452.94 ~2.5 ~0.25 (DMSO) NH, thiazole, ketone

*Estimated using fragment-based methods. Data inferred from structural analogues .

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